molecular formula C7H11NO B3136643 (Isocyanatomethyl)cyclopentane CAS No. 42079-48-1

(Isocyanatomethyl)cyclopentane

Cat. No.: B3136643
CAS No.: 42079-48-1
M. Wt: 125.17 g/mol
InChI Key: BKUQMJAYHDQMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Isocyanatomethyl)cyclopentane” is a unique chemical compound. Its empirical formula is C7H11NO and it has a molecular weight of 125.17 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

Cyclopentane, the base structure of “this compound”, adopts non-planar puckered conformations whenever possible to reduce angle strain . At room temperature, cyclopentane undergoes a rapid bond rotation process in which each of the five carbons takes turns being in the endo position .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cycloalkanes in general exhibit chemical properties intermediate between those of alkanes and alkenes . This behavior can be explained in terms of angle strain and steric hindrance .

Scientific Research Applications

Thermodynamic Properties and Molecular Structure

Cyclopentane and its derivatives, such as methylcyclopentane and 1,cis-3-dimethylcyclopentane, have been studied for their thermodynamic properties. These studies involve the use of calorimetry to obtain heat-of-vaporization, vapor-heat-capacity, and gas-imperfection data. Such research provides insights into the molecular structure of cyclopentane, including the concept of pseudorotation in these puckered molecules (McCullough et al., 1959).

Synthesis and Design in Drug Development

Cyclopentane-1,3-dione derivatives, closely related to (Isocyanatomethyl)cyclopentane, have shown promise as carboxylic acid isosteres, with applications in designing potent thromboxane receptor antagonists. These studies highlight the potential of cyclopentane derivatives in drug design, offering alternatives to traditional functional groups (Ballatore et al., 2011).

Catalytic Synthesis Techniques

The palladium-catalyzed trimethylenemethane-[3+2]-cycloaddition method offers an efficient way to synthesize spirocyclic oxindolic cyclopentanes, demonstrating the value of cyclopentane derivatives in organic chemistry. This method allows for the construction of multiple adjacent stereogenic centers, which is crucial in complex molecule synthesis (Trost et al., 2007).

Research in Lipid Chemistry

Isoprostanes, derived from the peroxidation of polyunsaturated fatty acids, involve the synthesis of cyclopentane rings. The study of cyclopentane rings in isoprostanes offers new insights into lipid chemistry and the effects of oxidative stress, demonstrating the relevance of cyclopentane derivatives in understanding complex biological processes (Durand et al., 2004).

Calorimetric Studies in Chemical Engineering

Differential scanning calorimetry (DSC) has been applied to study the formation of cyclopentane hydrates in water-in-oil emulsions. These studies are significant for understanding the formation and growth of hydrates, which have implications in fields like petrochemical engineering and materials science (Karanjkar et al., 2012).

Safety and Hazards

Isocyanates, including “(Isocyanatomethyl)cyclopentane”, can cause irritation of skin and mucous membranes, chest tightness, and difficult breathing . They are classified as potential human carcinogens and known to cause cancer in animals . Thermal decomposition can lead to the release of irritating gases and vapors .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , which suggests that it may interact with proteins and other biomolecules in the context of protein expression and analysis.

Temporal Effects in Laboratory Settings

The compound is typically stored at 4° C . Its predicted melting point is -6.92° C, and its predicted boiling point is approximately 177.1° C at 760 mmHg .

Properties

IUPAC Name

isocyanatomethylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-8-5-7-3-1-2-4-7/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUQMJAYHDQMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305302
Record name (Isocyanatomethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42079-48-1
Record name (Isocyanatomethyl)cyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42079-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Isocyanatomethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (isocyanatomethyl)cyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Isocyanatomethyl)cyclopentane
Reactant of Route 2
Reactant of Route 2
(Isocyanatomethyl)cyclopentane
Reactant of Route 3
Reactant of Route 3
(Isocyanatomethyl)cyclopentane
Reactant of Route 4
Reactant of Route 4
(Isocyanatomethyl)cyclopentane
Reactant of Route 5
Reactant of Route 5
(Isocyanatomethyl)cyclopentane
Reactant of Route 6
Reactant of Route 6
(Isocyanatomethyl)cyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.